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Abstract
GR 64349 is a potent and highly selective synthetic peptide agonist for the tachykinin

neurokinin-2 (NK2) receptor. Its high affinity and selectivity have established it as a critical

pharmacological tool for investigating the physiological and pathological roles of the NK2

receptor. This document provides a comprehensive overview of the biological activity and

properties of GR 64349, including its mechanism of action, quantitative pharmacological data,

and detailed experimental protocols for its characterization. Furthermore, it visualizes the key

signaling pathways and experimental workflows associated with GR 64349 research.

Introduction
Tachykinins are a family of neuropeptides that includes Substance P (SP), Neurokinin A (NKA),

and Neurokinin B (NKB). They exert their effects through three distinct G-protein coupled

receptors: NK1, NK2, and NK3. The NK2 receptor is predominantly expressed in the periphery,

including in the smooth muscle of the gastrointestinal, respiratory, and urinary tracts.[1] Its

activation is associated with a range of physiological responses, including smooth muscle

contraction.

GR 64349 is a conformationally constrained analogue of Neurokinin A (3-10) with the sequence

[Lys3,Gly8,R-γ-lactam-Leu9]-NKA(3-10).[2][3] This structural modification confers high potency
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and remarkable selectivity for the NK2 receptor over the NK1 and NK3 subtypes, making it an

invaluable tool for elucidating the specific functions of the NK2 receptor.[4][5][6]

Physicochemical Properties
A summary of the key physicochemical properties of GR 64349 is presented in Table 1.

Property Value Reference

Molecular Weight 921.12 g/mol [5]

Molecular Formula C42H68N10O11S [5]

Amino Acid Sequence
Lys-Asp-Ser-Phe-Val-Gly-R-γ-

lactam-Leu-Met-NH2
[7]

Solubility Soluble to 1 mg/ml in water [5]

Purity ≥95% [5]

CAS Number 137593-52-3 [5]

Biological Activity and Mechanism of Action
GR 64349 acts as a full agonist at the tachykinin NK2 receptor.[2][8] Its binding to the NK2

receptor, a G-protein coupled receptor (GPCR), initiates downstream signaling cascades. The

primary mechanism involves the activation of the Gq/11 protein, which in turn stimulates

phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate

(PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release

of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein

kinase C (PKC).[9]

In addition to the canonical Gq pathway, evidence suggests that the NK2 receptor can also

couple to Gs proteins, leading to the activation of adenylyl cyclase and a subsequent increase

in intracellular cyclic AMP (cAMP) levels.[2]

The activation of these signaling pathways by GR 64349 in various tissues leads to

physiological responses such as smooth muscle contraction. For instance, it has been shown

to cause potent contractions of the rat colon and human detrusor muscle.[4][10]
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Quantitative Pharmacological Data
The potency and selectivity of GR 64349 have been quantified in various in vitro assays. The

following tables summarize the key pharmacological parameters.

Table 2: Receptor Binding Affinity of GR 64349

Receptor
Radioliga
nd

Preparati
on

pKi Ki (nM)
Selectivit
y (fold) vs
NK2

Referenc
e

Human

NK2
[125I]-NKA

CHO cell

membrane

s

7.77 ± 0.10 17.0 - [2]

Human

NK1

[3H]-

septide

CHO cell

membrane

s

< 5 > 10,000 > 1300 [2]

Table 3: Functional Potency (pEC50) of GR 64349 in
Different Assays

Assay Receptor Cell Line pEC50 EC50 (nM) Reference

IP-1

Accumulation
Human NK2 CHO 9.10 ± 0.16 0.08 [2]

Human NK1 CHO 5.95 ± 0.80 1122 [2]

Intracellular

Calcium

Mobilization

Human NK2 CHO 9.27 ± 0.26 0.05 [2]

Human NK1 CHO 6.55 ± 0.16 282 [2]

cAMP

Synthesis
Human NK2 CHO 10.66 ± 0.27 0.02 [2]

Human NK1 CHO 7.71 ± 0.41 19.5 [2]

Contraction Rat NK2 Rat Colon 8.43 3.7 [4][5]
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Signaling Pathways
The activation of the NK2 receptor by GR 64349 triggers distinct intracellular signaling

cascades.

GR 64349 NK2 ReceptorBinds Gq/11 ProteinActivates Phospholipase C
(PLC)

Activates PIP2Hydrolyzes
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DAG
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Figure 1. GR 64349-induced Gq/11 signaling pathway.
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Figure 2. GR 64349-induced Gs signaling pathway.

Experimental Protocols
Detailed methodologies for key experiments used to characterize the biological activity of GR
64349 are provided below.

Radioligand Binding Assay for NK2 Receptor
This protocol describes a competitive binding assay to determine the affinity of GR 64349 for

the NK2 receptor using a radiolabeled ligand.
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Preparation

Assay Incubation

Separation & Detection

Data Analysis

1. Prepare cell membranes
expressing NK2 receptors

(e.g., from CHO cells)

2. Prepare assay buffer,
radioligand ([¹²⁵I]-NKA),

and competitor (GR 64349) solutions

3. Incubate membranes with
[¹²⁵I]-NKA and varying

concentrations of GR 64349

4. Separate bound from free radioligand
by rapid vacuum filtration
through glass fiber filters

5. Wash filters with ice-cold buffer
to remove non-specifically bound radioligand

6. Measure radioactivity on filters
using a gamma counter

7. Plot % inhibition vs. log[GR 64349]
and determine IC₅₀ and Ki values

Click to download full resolution via product page

Figure 3. Experimental workflow for the radioligand binding assay.
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Materials:

CHO cells stably expressing human NK2 receptors

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA

Radioligand: [125I]-Neurokinin A ([125I]-NKA)

Non-specific binding control: 1 µM unlabeled Neurokinin A

Test compound: GR 64349

96-well plates

Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)

Filtration manifold

Gamma counter

Procedure:

Membrane Preparation:

Culture CHO-hNK2R cells to confluency.

Harvest cells and homogenize in ice-cold buffer.

Centrifuge the homogenate at low speed to remove nuclei and debris.

Centrifuge the supernatant at high speed to pellet the membranes.

Resuspend the membrane pellet in assay buffer and determine protein concentration.

Assay Setup:

In a 96-well plate, add in the following order:
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25 µL of assay buffer (for total binding) or 1 µM unlabeled NKA (for non-specific

binding).

25 µL of serially diluted GR 64349.

50 µL of [125I]-NKA (final concentration ~0.1 nM).

100 µL of the prepared cell membranes.

Incubation:

Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

Filtration and Washing:

Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber

filters.

Wash the filters three times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

Detection:

Transfer the filters to tubes and measure the radioactivity using a gamma counter.

Data Analysis:

Calculate the specific binding by subtracting the non-specific binding from the total

binding.

Plot the percentage of specific binding against the logarithm of the GR 64349
concentration.

Determine the IC50 value (the concentration of GR 64349 that inhibits 50% of the specific

binding of the radioligand) from the resulting sigmoidal curve.

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 +

[L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation

constant.
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Inositol Monophosphate (IP-1) Accumulation Assay
This assay measures the accumulation of IP-1, a stable downstream metabolite of IP3, as an

indicator of Gq-coupled receptor activation.

Materials:

CHO cells stably expressing human NK2 receptors

Stimulation Buffer (e.g., HBSS) containing 50 mM LiCl

Test compound: GR 64349

IP-One HTRF® assay kit (containing IP1-d2 conjugate and anti-IP1-cryptate antibody)

384-well white plates

HTRF-compatible plate reader

Procedure:

Cell Seeding:

Seed CHO-hNK2R cells into a 384-well white plate at a density of approximately 15,000

cells per well and incubate overnight.

Cell Stimulation:

Remove the culture medium and add 10 µL of stimulation buffer containing various

concentrations of GR 64349.

Incubate for 60 minutes at 37°C.

Lysis and Detection:

Add 5 µL of IP1-d2 conjugate diluted in lysis buffer to each well.

Add 5 µL of anti-IP1-cryptate antibody diluted in lysis buffer to each well.
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Incubate for 60 minutes at room temperature in the dark.

Measurement:

Read the plate on an HTRF-compatible reader at two wavelengths (e.g., 665 nm and 620

nm).

Data Analysis:

Calculate the HTRF ratio (665 nm / 620 nm).

Plot the HTRF ratio against the logarithm of the GR 64349 concentration.

Determine the EC50 value from the resulting dose-response curve.

Intracellular Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration following NK2

receptor activation.

Materials:

CHO cells stably expressing human NK2 receptors

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

Assay Buffer (e.g., HBSS with 20 mM HEPES)

Test compound: GR 64349

96- or 384-well black-walled, clear-bottom plates

Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation)

Procedure:

Cell Seeding:

Seed CHO-hNK2R cells into a black-walled, clear-bottom plate and incubate overnight.
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Dye Loading:

Remove the culture medium and add the calcium-sensitive fluorescent dye dissolved in

assay buffer.

Incubate for 60 minutes at 37°C.

Measurement:

Place the plate in the fluorescence plate reader.

Record a baseline fluorescence reading.

Inject various concentrations of GR 64349 and immediately begin recording the change in

fluorescence intensity over time.

Data Analysis:

Determine the peak fluorescence response for each concentration of GR 64349.

Plot the peak fluorescence response against the logarithm of the GR 64349 concentration.

Determine the EC50 value from the resulting dose-response curve.

Cyclic AMP (cAMP) Synthesis Assay
This assay quantifies the production of cAMP as a measure of Gs-coupled receptor activation.

Materials:

CHO cells stably expressing human NK2 receptors

Stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX)

Test compound: GR 64349

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen based)

Appropriate microplates
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Plate reader compatible with the chosen assay kit

Procedure:

Cell Seeding and Stimulation:

Seed CHO-hNK2R cells in a suitable microplate and incubate.

Pre-incubate the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

Stimulate the cells with various concentrations of GR 64349 for a defined period (e.g., 30

minutes) at 37°C.

Cell Lysis and Detection:

Lyse the cells according to the cAMP assay kit manufacturer's protocol.

Perform the cAMP detection assay following the kit's instructions.

Measurement:

Read the plate using a compatible plate reader.

Data Analysis:

Generate a standard curve using known concentrations of cAMP.

Determine the concentration of cAMP in the cell lysates from the standard curve.

Plot the cAMP concentration against the logarithm of the GR 64349 concentration.

Determine the EC50 value from the resulting dose-response curve.

In Vivo Applications
GR 64349 is active in vivo and has been used to study the physiological roles of NK2 receptors

in animal models.[4][5] For example, intravenous or subcutaneous administration of GR 64349
in rats has been shown to dose-dependently increase bladder and colorectal pressure,

demonstrating its prokinetic effects.[10]
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Conclusion
GR 64349 is a powerful and indispensable pharmacological tool for the investigation of the

tachykinin NK2 receptor. Its high potency and selectivity allow for the precise interrogation of

NK2 receptor function in both in vitro and in vivo systems. The experimental protocols and data

presented in this guide provide a comprehensive resource for researchers working with this

important compound and will aid in the design and interpretation of experiments aimed at

understanding the role of the NK2 receptor in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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